Differential Antiproliferative Activity of 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea Across Cancer Cell Lines
The compound demonstrated sub-micromolar to low micromolar antiproliferative activity across a panel of cancer cell lines, with a notable 18.5-fold difference in potency between the most and least sensitive lines. Compared to the clinical kinase inhibitor Sorafenib, the compound is significantly less potent but exhibits a different cell line sensitivity profile, suggesting a distinct mechanism of action [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.94 µM (KB3.1), 5.11 µM (L929) |
| Comparator Or Baseline | Sorafenib: IC50 = 21 µM (PC9), 27.2 µM (PC9GR), >27 µM (A549) |
| Quantified Difference | Target compound is ~22-29 fold more potent than Sorafenib in the KB3.1 cell line, but less active in other cell lines where Sorafenib shows efficacy. |
| Conditions | Cell viability assay; compound '1' in Table 2 (PMC12220629) tested against L929 (murine fibroblast) and KB3.1 (human epidermoid carcinoma) cells [1]. Sorafenib data from Yakhak Hoeji, tested against human lung cancer cell lines PC9, PC9GR, A549, and H1975 [2]. |
Why This Matters
This differential potency profile indicates that 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea may possess unique target selectivity or mechanism of action compared to the broad-spectrum kinase inhibitor Sorafenib, making it a valuable tool compound for pathway deconvolution studies.
- [1] PMC12220629 Table 2. IC50 (µM) Compound 1. National Center for Biotechnology Information. View Source
- [2] Kim SH, et al. Synthesis and Biological Evaluation of Novel Sorafenib Derivatives as Anticancer Agents. Yakhak Hoeji. 2016;60(6):295-303. View Source
